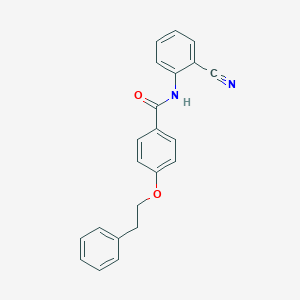![molecular formula C15H12FNO3 B250438 Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate, commonly known as MFCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MFCB is a white crystalline powder that has a molecular weight of 301.29 g/mol and a melting point of 155-157°C.
Aplicaciones Científicas De Investigación
MFCB has several potential applications in scientific research. It has been used as a building block for the synthesis of various compounds such as fluorinated benzamides, which have been shown to have anti-inflammatory and analgesic properties. MFCB has also been used in the synthesis of fluorinated peptides, which have been shown to have enhanced stability and bioactivity compared to their non-fluorinated counterparts. Additionally, MFCB has been used in the synthesis of fluorinated polymers, which have potential applications in drug delivery and tissue engineering.
Mecanismo De Acción
The mechanism of action of MFCB is not well understood. However, it is believed that MFCB may act as an inhibitor of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. MFCB may also interact with ion channels and receptors in the nervous system, leading to analgesic effects.
Biochemical and Physiological Effects
MFCB has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have anxiolytic effects in mice. MFCB has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes in vitro. Additionally, MFCB has been shown to have low toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MFCB has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be easily modified to obtain derivatives with different properties. MFCB has also been shown to have low toxicity in animal studies, making it a safe compound to work with. However, MFCB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, MFCB has a relatively short half-life in vivo, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on MFCB. One direction is the synthesis of novel derivatives of MFCB with enhanced properties such as increased solubility or longer half-life in vivo. Another direction is the investigation of the mechanism of action of MFCB and its derivatives, which could lead to the development of new drugs for the treatment of inflammation, pain, and anxiety. Additionally, the use of MFCB and its derivatives in drug delivery and tissue engineering applications could be explored further.
Métodos De Síntesis
The synthesis of MFCB involves the reaction between 2-fluoroaniline and methyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified by column chromatography or recrystallization to obtain pure MFCB.
Propiedades
Fórmula molecular |
C15H12FNO3 |
|---|---|
Peso molecular |
273.26 g/mol |
Nombre IUPAC |
methyl 4-[(2-fluorophenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C15H12FNO3/c1-20-15(19)11-8-6-10(7-9-11)14(18)17-13-5-3-2-4-12(13)16/h2-9H,1H3,(H,17,18) |
Clave InChI |
KZGWYOONZHUZIG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


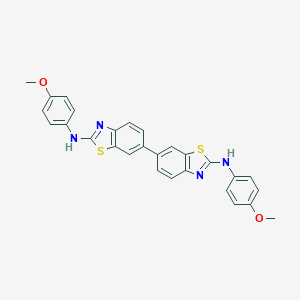
![4-{5-[(5-(4-chlorophenyl)-6-(isopropoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B250357.png)
![N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B250359.png)
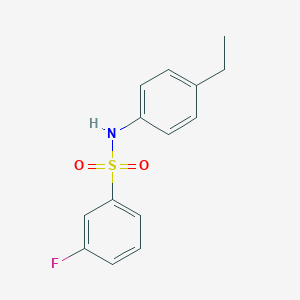
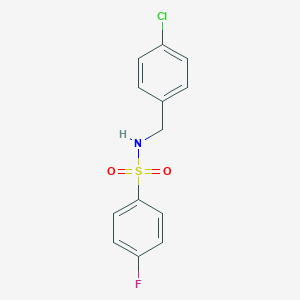
![(2Z)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B250367.png)
![Methyl 2-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate](/img/structure/B250368.png)
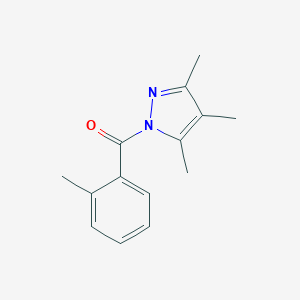
![N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250373.png)
![4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250376.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250377.png)
![N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250378.png)
![2,4-dichloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250379.png)
